Dienogest Impurity K (11beta-Hydroperoxy Dienogest)
Overview
Description
Dienogest Impurity K, also known as 11beta-Hydroperoxy Dienogest, is a chemical compound with the molecular formula C₂₀H₂₅NO₄ and a molecular weight of 343.42 g/mol . It is an impurity of Dienogest, a synthetic progestogen used in various hormonal therapies . This compound is primarily used in research settings to study the properties and behavior of Dienogest and its related compounds .
Preparation Methods
The synthesis of Dienogest Impurity K involves specific synthetic routes and reaction conditions. One common method includes the hydroperoxidation of Dienogest under controlled conditions . The reaction typically involves the use of hydroperoxide reagents and catalysts to introduce the hydroperoxy group at the 11beta position of the Dienogest molecule . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Dienogest Impurity K undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different oxidation products.
Reduction: The hydroperoxy group can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dienogest Impurity K has several scientific research applications:
Mechanism of Action
The mechanism of action of Dienogest Impurity K involves its interaction with molecular targets and pathways. As an impurity of Dienogest, it may exhibit similar properties, such as acting as an agonist at the progesterone receptor . This interaction can lead to various biological effects, including antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue . The exact molecular targets and pathways involved may vary depending on the specific context and conditions of the study .
Comparison with Similar Compounds
Dienogest Impurity K can be compared with other similar compounds, such as:
Dienogest: The parent compound, used in hormonal therapies.
11alpha-Hydroperoxy Dienogest: Another hydroperoxy derivative of Dienogest with a different stereochemistry.
Hydroxy Dienogest: Compounds where the hydroperoxy group is reduced to a hydroxyl group.
The uniqueness of Dienogest Impurity K lies in its specific hydroperoxy group at the 11beta position, which imparts distinct chemical and biological properties .
Biological Activity
Dienogest Impurity K, also known as 11beta-Hydroperoxy Dienogest, is a notable derivative of the synthetic progestin dienogest. This compound has garnered attention in pharmaceutical and biological research due to its potential effects on hormonal therapies and its implications in various medical conditions, particularly endometriosis. This article explores the biological activity of Dienogest Impurity K, focusing on its mechanisms of action, comparative analysis with related compounds, and relevant case studies.
- Molecular Formula : C₂₀H₂₅NO₄
- Molecular Weight : 343.42 g/mol
- CAS Number : 106111-43-7
Dienogest Impurity K is characterized by the presence of a hydroperoxy group at the 11beta position, which distinguishes it from other dienogest derivatives. This structural feature is critical for its biological activity and reactivity in various chemical processes.
Dienogest Impurity K primarily acts through interactions with progesterone receptors. As an impurity of dienogest, it may exhibit similar agonistic properties, influencing reproductive hormone pathways. The biological activity can be summarized as follows:
- Progesterone Receptor Agonism : It mimics the action of progesterone, potentially affecting menstrual cycle regulation and pregnancy maintenance.
- Metabolic Pathways : The hydroperoxy group can undergo oxidation or reduction, leading to various metabolites that may have distinct biological effects.
Comparative Analysis with Related Compounds
To understand the unique properties of Dienogest Impurity K, it is essential to compare it with other related compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Dienogest | Parent compound with strong progestational effects | Used in hormonal therapies and contraception |
11alpha-Hydroperoxy Dienogest | Hydroperoxy group at the 11alpha position | Different biological profile compared to 11beta variant |
Hydroxy Dienogest | Hydroperoxy group reduced to hydroxyl | Exhibits altered receptor binding affinity |
In Vitro Studies
In vitro studies have examined the cytotoxicity and genotoxicity of Dienogest and its impurities. For instance, a study assessed chromosomal aberrations in human lymphocytes exposed to varying concentrations of dienogest, including its impurities. Results indicated that while high concentrations induced cytotoxic effects, no significant clastogenic activity was observed at lower doses .
Clinical Applications
Dienogest has been extensively studied for its efficacy in treating endometriosis. A systematic review highlighted that dienogest significantly alleviates endometriosis-related pain compared to placebo treatments. The findings suggested that the compound effectively reduces plasma estradiol levels, which is crucial in managing endometriosis symptoms .
Case Studies
- Endometriosis Treatment : A randomized controlled trial involving 1493 participants demonstrated that dienogest was superior to placebo in reducing pain associated with endometriosis (MD = -32.93) and led to a significant decrease in estradiol concentrations (MD = -44.7) .
- Safety Profile Assessment : Another study evaluated the safety profile of dienogest in clinical settings, noting that adverse events were more frequent in GnRH-a groups compared to those treated with dienogest . This underscores the potential benefits of using dienogest over traditional therapies.
Properties
IUPAC Name |
2-[(8S,13S,14S,17R)-11-hydroperoxy-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-19-11-17(25-24)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,23)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17?,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOFVNFCBUJNAR-NPZYAJIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857740 | |
Record name | (17alpha)-11-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106111-43-7 | |
Record name | (17alpha)-11-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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